2-Ethylhex-2-enol
Overview
Description
2-Ethylhex-2-enol is a chemical compound with the molecular formula C8H16O. It is a colorless to light yellow liquid with a characteristic odor. This compound is known for its versatility and is used in various industrial applications, primarily as a solvent and an additive .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhex-2-enol can be synthesized through the alkylation of 2-hexenol with ethylene under basic conditions. This reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the alkylation process .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting 2-hexenol with ethylene in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields. The product is then purified through distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhex-2-enol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When oxidized, this compound can form 2-ethylhexanal. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-ethylhexanol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: In substitution reactions, this compound can react with halogens or other nucleophiles to form various substituted products.
Major Products:
Oxidation: 2-Ethylhexanal
Reduction: 2-Ethylhexanol
Substitution: Various halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-Ethylhex-2-enol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a solvent for various biochemical reactions.
Medicine: It is explored for its potential use in drug formulation and delivery systems.
Industry: this compound is employed as a solvent and stabilizer in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 2-Ethylhex-2-enol involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions. In biological systems, it can interact with cell membranes and proteins, affecting their function and activity .
Comparison with Similar Compounds
- 2-Ethylhexanol
- 2-Hexen-1-ol
- 2-Ethylhexanal
Comparison: 2-Ethylhex-2-enol is unique due to its unsaturated alcohol structure, which imparts distinct chemical reactivity compared to its saturated counterpart, 2-Ethylhexanol. The presence of the double bond in this compound allows it to participate in additional types of chemical reactions, such as electrophilic addition, which are not possible with 2-Ethylhexanol .
Properties
IUPAC Name |
(E)-2-ethylhex-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h6,9H,3-5,7H2,1-2H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRFYJBJQPGAAA-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C(CC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C(\CC)/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880820 | |
Record name | 2-hexen-1-ol, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38384-38-2, 50639-00-4 | |
Record name | (2E)-2-Ethyl-2-hexen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38384-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhex-2-enol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050639004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-hexen-1-ol, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhex-2-enol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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